molecular formula C17H19NO2 B119005 Nefopam N-Oxide CAS No. 66091-32-5

Nefopam N-Oxide

货号 B119005
CAS 编号: 66091-32-5
分子量: 269.34 g/mol
InChI 键: ADOSMCNCNFMWSW-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Nefopam N-Oxide is a metabolite of Nefopam . Nefopam is a non-opioid, non-steroidal, central analgesic primarily used to treat moderate to severe pain . It acts via multiple mechanisms including potent inhibition of serotonin–norepinephrine reuptake and modulation of voltage-sensitive calcium and sodium channels .


Synthesis Analysis

Nefopam N-Oxide can be obtained from Nefopam substance by oxidation with potassium peroxymonosulfate . A simultaneous, structurally identifiable pharmacokinetic model of Nefopam and its two metabolites in plasma and urine was developed based on a mass balance study of a single oral administration of Nefopam .


Molecular Structure Analysis

The molecular formula of Nefopam N-Oxide is C17H19NO2 . The exact molecular structure is not provided in the search results.


Chemical Reactions Analysis

Nefopam N-Oxide is reduced at the dropping mercury electrode (DME) and silver solid amalgam electrodes (AgSAE). The reduction consists of two one-electron stages each accompanied with one proton transfer .

科学研究应用

Pharmacokinetics Research

Specific Scientific Field

This application falls under the field of Pharmacokinetics , which is a branch of pharmacology dedicated to determining the fate of substances administered to a living organism.

Summary of the Application

Nefopam N-Oxide, along with N-desmethylnefopam, are metabolites of Nefopam, a non-opioid, non-steroidal, central analgesic. These metabolites are of clinical interest and are used in pharmacokinetic research to understand the metabolism and effects of Nefopam .

Methods of Application

Pharmacokinetic data for Nefopam and its metabolites were analyzed simultaneously using NONMEM® (nonlinear mixed-effect modeling) v7.3. The modeling process evaluated one- and two-compartment linear pharmacokinetic models for Nefopam and a single compartment for each of the two metabolites .

Results or Outcomes

The final structural model simultaneously described the plasma and urinary pharmacokinetics of Nefopam and the two metabolites. It consists of a central compartment for Nefopam and for each of the two metabolites, as well as a peripheral compartment for the parent, and the associated urine compartments .

Postoperative Pain Management

Specific Scientific Field

This application falls under the field of Anesthesiology and Pain Management .

Summary of the Application

Nefopam, including its metabolite Nefopam N-Oxide, has been used in the surgical setting for the prevention of postoperative pain .

Methods of Application

Nefopam is given orally or intravenously, as single or multiple doses, or as a continuous infusion. It undergoes extensive hepatic biotransformation to desmethylnefopam and N-oxide-nefopam .

Results or Outcomes

Compared with placebo, cumulative 24-hour morphine consumption was decreased with Nefopam. Pain intensity at 24 hours was also decreased .

Neuropathic Pain Management

Specific Scientific Field

This application falls under the field of Neurology and Pain Management .

Summary of the Application

Nefopam, including its metabolite Nefopam N-Oxide, has seen a resurgence in its use for neuropathic pain . Neuropathic pain is a complex, chronic pain state that usually is accompanied by tissue injury.

Results or Outcomes

The specific outcomes of using Nefopam for neuropathic pain management are not detailed in the source. However, the resurgence in its use suggests it may have beneficial effects in managing this type of pain .

Surgical Pain Management

Specific Scientific Field

This application falls under the field of Anesthesiology and Surgical Pain Management .

Summary of the Application

Nefopam, including its metabolite Nefopam N-Oxide, has been used in the surgical setting for the prevention of postoperative pain . It has also been used in a multimodal regimen to impact postoperative pain, opioid use, and recovery quality in single-port robot-assisted laparoscopic cholecystectomy (RALC) patients with a parietal pain block .

Results or Outcomes

Compared with placebo, cumulative 24-hour morphine consumption was decreased with Nefopam. Pain intensity at 24 hours was also decreased . In the context of RALC patients, the specific outcomes of using Nefopam are not detailed in the source .

安全和危害

When handling Nefopam N-Oxide, it is advised to avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

属性

IUPAC Name

5-methyl-5-oxido-1-phenyl-1,3,4,6-tetrahydro-2,5-benzoxazocin-5-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO2/c1-18(19)11-12-20-17(14-7-3-2-4-8-14)16-10-6-5-9-15(16)13-18/h2-10,17H,11-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADOSMCNCNFMWSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1(CCOC(C2=CC=CC=C2C1)C3=CC=CC=C3)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20440085
Record name 5-Methyl-5-oxo-1-phenyl-3,4,5,6-tetrahydro-1H-2,5lambda~5~-benzoxazocine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20440085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Nefopam N-Oxide

CAS RN

66091-32-5
Record name 5-Methyl-5-oxo-1-phenyl-3,4,5,6-tetrahydro-1H-2,5lambda~5~-benzoxazocine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20440085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Nefopam N-Oxide
Reactant of Route 2
Nefopam N-Oxide
Reactant of Route 3
Reactant of Route 3
Nefopam N-Oxide
Reactant of Route 4
Nefopam N-Oxide
Reactant of Route 5
Nefopam N-Oxide
Reactant of Route 6
Nefopam N-Oxide

Citations

For This Compound
19
Citations
A Mittur - European Journal of Drug Metabolism and …, 2018 - Springer
… We also explored the presystemic formation of nefopam N-oxide to describe its plasma exposure which peaks earlier than the parent. The analysis will also help alleviate the paucity of …
Number of citations: 3 link.springer.com
L Dubenska, O Dushna, S Pysarevska… - …, 2020 - Wiley Online Library
… process of Oxygen of nefopam N-oxide precedes the electron … Therefore, we suggest that the reduction of nefopam N-oxide … for obtaining of nefopam N-oxide capable to electrochemical …
M Sanga, J Banach, A Ledvina, NB Modi, A Mittur - Xenobiotica, 2016 - Taylor & Francis
… Stability of nefopam, N-desmethyl nefopam, and nefopam N-oxide in heparinized human plasma was demonstrated when stored for up to 83 d at −20 C. Stability of urine samples was …
Number of citations: 17 www.tandfonline.com
B El-Haj, A Al-Amri, H Ali - Journal of analytical toxicology, 2008 - academic.oup.com
… It is worth noting that nefopam-N-oxide, though not detected by GC–MS in the case urine samples because of thermal instability, would be expected to cross-react with the …
Number of citations: 6 academic.oup.com
LN Seetohul, G De Paoli, G Drummond… - Journal of analytical …, 2015 - academic.oup.com
… Nefopam is metabolized mainly to N-desmethylnefopam, with nefopam glucuronide and nefopam-N-oxide being minor metabolites, all are thought to be inactive (5). Based on human …
Number of citations: 13 academic.oup.com
SF Chang, CS Hansen, JM Fox, RE Ober - Journal of Chromatography B …, 1981 - Elsevier
… Two known metabolites of I, desmethyl nefopam and nefopam N-oxide were investigated for possible interference with this method. Even though the direct injection of the N-oxide gave …
Number of citations: 16 www.sciencedirect.com
R Glaser, A Peleg, S Geresh - Magnetic resonance in chemistry, 1990 - Wiley Online Library
… A mixture of nefopam N-oxide diastereomers was prepared by hydrogen peroxide oxidation of the corresponding free base in ethanol by a method analogous to that described by …
R Leurs, D Donnell, H Timmerman… - Journal of pharmacy and …, 1987 - academic.oup.com
… two metabolites of nefopam, nefopam-N-oxide and N-desmethylnefopam, … of 33 nefopam, nefopam-N-oxide, N-desmethylnefoor … Using nefopam-N-oxide as substrate resulted in a small …
Number of citations: 7 academic.oup.com
R Leurs, D Donnell, H Timmerman… - Journal of pharmacy and …, 1989 - academic.oup.com
… 1C shows the interaction of nefopam-N-oxide (0.2-6 PM) with microsomes of control rats. In each experiment the concentration of cytochrome P450 was approximately 2 p ~ . …
Number of citations: 8 academic.oup.com
J Yu, E Solon, H Shen, NB Modi, A Mittur - Xenobiotica, 2016 - Taylor & Francis
… -desmethyl nefopam, nefopam N-oxide, or other metabolites … nefopam and the diastereomers of nefopam N-oxide [(1R,5R)/(… N-desmethyl nefopam and nefopam N-oxide in rodents have …
Number of citations: 1 www.tandfonline.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。